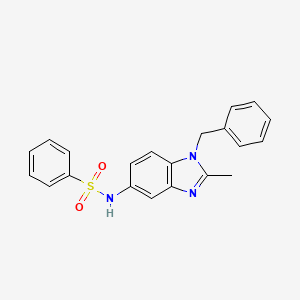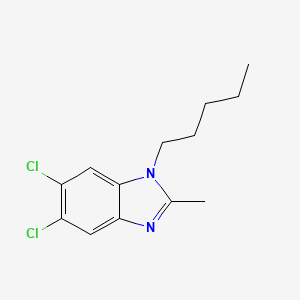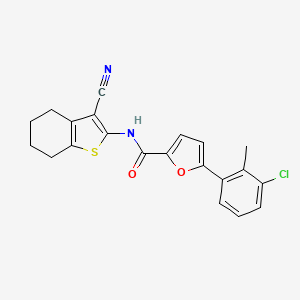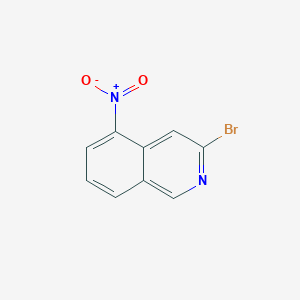
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazole derivatives are known for their diverse biological and clinical applications, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The unique structure of benzimidazole allows it to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .
准备方法
The synthesis of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution to achieve the desired benzimidazole derivatives . The reaction conditions often include mild temperatures and the use of solvents such as DMSO or acetonitrile .
化学反应分析
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium metabisulfite, aromatic aldehydes, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
科学研究应用
In medicinal chemistry, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development . Additionally, benzimidazole derivatives have been explored for their potential use in agricultural and industrial applications, such as fungicides and corrosion inhibitors .
作用机制
The mechanism of action of N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . For example, benzimidazole derivatives are known to bind to the colchicine-sensitive site of tubulin, inhibiting its polymerization and disrupting microtubule formation . This mechanism is particularly relevant in its anticancer and antiparasitic activities . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological effects .
相似化合物的比较
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)benzenesulfonamide can be compared with other benzimidazole derivatives, such as albendazole, mebendazole, and thiabendazole . These compounds share a similar benzimidazole core structure but differ in their substituents and specific biological activities . For example, albendazole and mebendazole are widely used as anthelmintic agents, while thiabendazole is known for its antifungal properties .
属性
分子式 |
C21H19N3O2S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC 名称 |
N-(1-benzyl-2-methylbenzimidazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O2S/c1-16-22-20-14-18(23-27(25,26)19-10-6-3-7-11-19)12-13-21(20)24(16)15-17-8-4-2-5-9-17/h2-14,23H,15H2,1H3 |
InChI 键 |
MOQUCHJYOQSASI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)NS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(2-bromo-4,6-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B12452712.png)
![[2-(4-Fluoro-3-methyl-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12452719.png)
![N-[(5-methylfuran-2-yl)methyl]-2-(quinoxalin-6-yloxy)acetamide](/img/structure/B12452728.png)


![5-(3-Chlorophenyl)-2-{[(3-chlorophenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B12452736.png)
![2-Methyl-4-(piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B12452744.png)


![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonamide](/img/structure/B12452759.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B12452773.png)
methanone](/img/structure/B12452780.png)
